1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine
Overview
Description
1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine is a synthetic organic compound that features both azido and difluoroethyl functional groups attached to a piperidine ring. Compounds with azido groups are often used in click chemistry and other applications due to their high reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Azidation: The azido group is introduced by reacting the corresponding bromoethyl derivative with sodium azide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction of the azido group.
Copper Catalysts: For cycloaddition reactions.
Major Products
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
Chemistry: Used in click chemistry for the synthesis of triazoles.
Biology: Potential use in bioconjugation and labeling of biomolecules.
Medicine: May be explored for drug development due to its unique functional groups.
Industry: Could be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine would depend on its specific application. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. The difluoroethyl group may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-Azido-2-(1,1-difluoroethyl)benzene: Similar structure with a benzene ring instead of piperidine.
4-(1,1-Difluoroethyl)piperidine: Lacks the azido group.
1-(2-Azidoethyl)piperidine: Lacks the difluoroethyl group.
Uniqueness
1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine is unique due to the presence of both azido and difluoroethyl groups, which can impart distinct reactivity and properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-azidoethyl)-4-(1,1-difluoroethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N4/c1-9(10,11)8-2-5-15(6-3-8)7-4-13-14-12/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZIKAWUEIRITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCN=[N+]=[N-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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